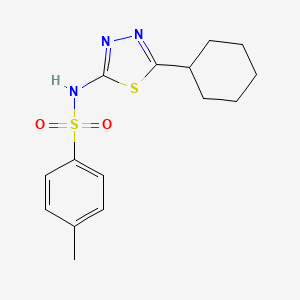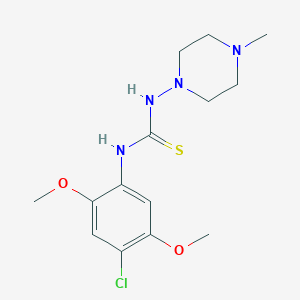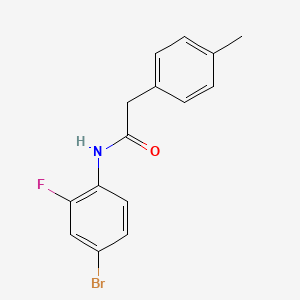![molecular formula C17H17N3O4 B5794640 N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide, also known as WZ4002, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) mutations found in non-small cell lung cancer (NSCLC). This compound has gained significant attention in recent years due to its potential as a targeted therapy for NSCLC.
Mécanisme D'action
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide targets EGFR mutations found in NSCLC, specifically the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide selectively binds to the T790M mutant form of EGFR, inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in NSCLC cells with EGFR mutations, while sparing normal cells. This compound also inhibits the growth and proliferation of NSCLC cells in vitro and in vivo. Additionally, N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been shown to enhance the efficacy of other targeted therapies, such as the ALK inhibitor crizotinib.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide as a targeted therapy is its specificity for EGFR mutations found in NSCLC, which allows for selective targeting of cancer cells while sparing normal cells. However, a limitation of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide is its potential for resistance development, as has been observed with other targeted therapies.
Orientations Futures
For research on N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide include the development of combination therapies with other targeted agents, such as immune checkpoint inhibitors, to enhance its efficacy and overcome resistance. Additionally, further studies are needed to understand the mechanisms of resistance to N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide and to identify biomarkers that can predict response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide in human patients with NSCLC.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide involves several steps, including the preparation of the intermediate compound 2-nitrobenzamide and the coupling of the morpholine and phenyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been extensively studied in preclinical models of NSCLC, where it has shown promising results as a targeted therapy for EGFR-mutant tumors. In vitro studies have demonstrated that N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide inhibits the growth of NSCLC cells with EGFR mutations, while sparing normal cells. In vivo studies have also shown that N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide can inhibit tumor growth and prolong survival in mouse models of NSCLC.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(13-5-1-3-7-15(13)20(22)23)18-14-6-2-4-8-16(14)19-9-11-24-12-10-19/h1-8H,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORLUFBHFYYATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)
